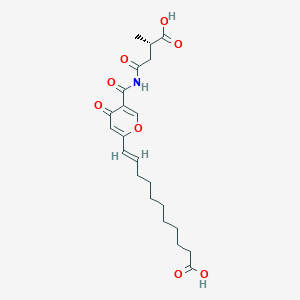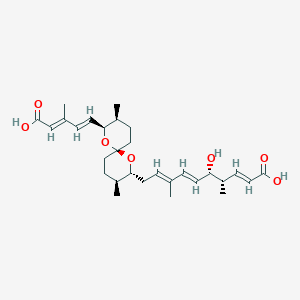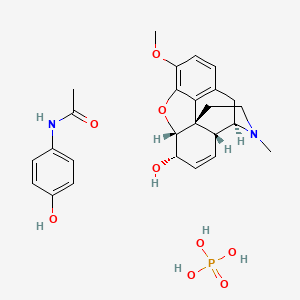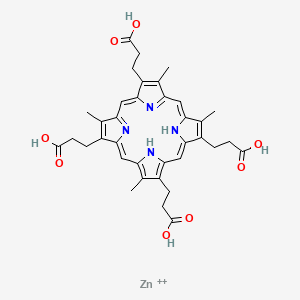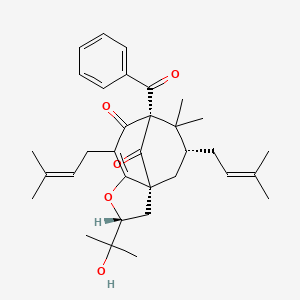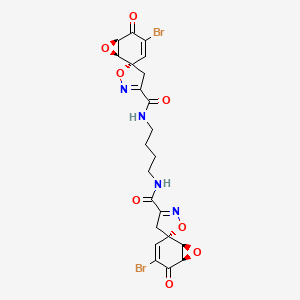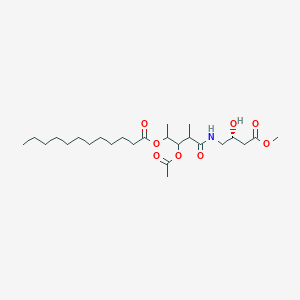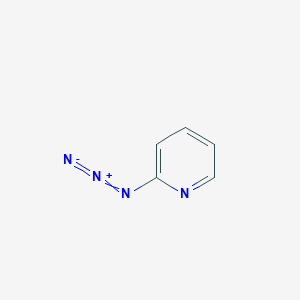
2-Azidopyridine
概述
描述
2-Azidopyridine is an organic compound with the molecular formula C5H4N4 It is a derivative of pyridine, where an azide group (-N3) is attached to the second carbon of the pyridine ring
作用机制
Target of Action
It’s known that azidopyridines, in general, have been used in the synthesis of various derivatives with potential pharmacological activities
Mode of Action
For instance, a catalytic combination of a 2-azidopyridine analogue and CuI can afford homo-coupled products of terminal alkynes . This suggests that this compound might interact with its targets through similar chemical reactions, leading to changes in the targets or their functions.
Biochemical Pathways
Imidazopyridines, a class of compounds that includes this compound, have been found to influence many cellular pathways necessary for the proper functioning of cells These pathways include those involved in cell proliferation, survival, and apoptosis
Pharmacokinetics
Tools like ADMETlab 2.0 and ADME calculator can be used to predict these properties for this compound. Further experimental studies are needed to confirm these predictions.
Result of Action
It’s known that azidopyridines can participate in various chemical reactions, which might lead to changes in the targets or their functions
准备方法
Synthetic Routes and Reaction Conditions: 2-Azidopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium azide in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom on the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow systems to ensure safety and efficiency. This method allows for the controlled addition of reagents and precise temperature control, minimizing the risk associated with handling azides, which can be explosive under certain conditions .
化学反应分析
Types of Reactions: 2-Azidopyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azide group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) iodide (CuI) as a catalyst, alkyne substrates, and solvents like toluene or DMF.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from CuAAC reactions.
Aminopyridines: Formed from reduction reactions.
科学研究应用
2-Azidopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules and can be used in the development of pharmaceuticals.
Materials Science: Its ability to form triazoles through click chemistry makes it valuable in the synthesis of polymers and other advanced materials.
相似化合物的比较
2-Aminopyridine: A derivative where the azide group is replaced by an amino group. It is used in the synthesis of various pharmaceuticals and agrochemicals.
2-Azidopyrimidine: Similar to 2-azidopyridine but with a pyrimidine ring. It has applications in materials science and medicinal chemistry.
Uniqueness: this compound is unique due to its ability to participate in click chemistry reactions, forming stable triazoles under mild conditions. This property makes it particularly valuable in the synthesis of complex molecules and materials .
属性
IUPAC Name |
2-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABUJYZLNKYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449938 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39910-65-1 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
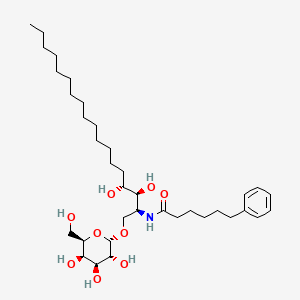
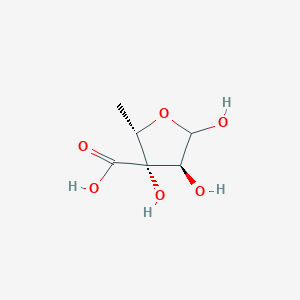
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)



